Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20366667
InChI: InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3
SMILES:
Molecular Formula: C13H11Br2NO2S
Molecular Weight: 405.11 g/mol

Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC20366667

Molecular Formula: C13H11Br2NO2S

Molecular Weight: 405.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate -

Specification

Molecular Formula C13H11Br2NO2S
Molecular Weight 405.11 g/mol
IUPAC Name ethyl 2-bromo-4-[(3-bromophenyl)methyl]-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3
Standard InChI Key OEDILAZTCNEVAH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s thiazole core (a five-membered ring containing sulfur and nitrogen atoms) is substituted at three positions:

  • Position 2: A bromine atom, which enhances electrophilic reactivity and influences intermolecular interactions.

  • Position 4: A 3-bromobenzyl group, introducing aromaticity and steric bulk.

  • Position 5: An ethyl carboxylate ester, contributing to solubility in organic solvents and serving as a handle for further derivatization .

The presence of two bromine atoms—one on the thiazole ring and another on the benzyl substituent—imparts significant molecular weight (405.11 g/mol) and polarizability, factors critical in crystallization and intermolecular binding studies .

Synthetic Methodologies

Regioselective Thiazole Formation

Recent advances in thiazole synthesis, such as the base-promoted cyclization of dithioates and active methylene isocyanides, offer insights into potential routes for this compound . For example:

  • Precursor Preparation: Alkyl 2-(methylthio)-2-thioxoacetates react with α-isocyano esters under basic conditions (e.g., K2CO3) to form 4,5-disubstituted thiazoles.

  • Bromination: Post-cyclization bromination at position 2 using N-bromosuccinimide (NBS) or Br2\text{Br}_2 in dichloromethane.

  • Benzylation: Introduction of the 3-bromobenzyl group via alkylation with 3-bromobenzyl bromide in the presence of a base like NaH .

Table 1: Comparative Synthetic Routes for Brominated Thiazoles

StepReagents/ConditionsYield (%)Reference
Thiazole cyclizationK2CO3, DMF, rt85–92
C2 BrominationNBS, CH2Cl2, 0°C to rt78
C4 Benzylation3-Bromobenzyl bromide, NaH, THF, reflux65

Challenges and Optimizations

  • Regioselectivity: Competing reactions at thiazole positions 2 and 4 require precise control of stoichiometry and reaction time .

  • Steric Hindrance: The 3-bromobenzyl group’s bulk may slow benzylation, necessitating elevated temperatures or catalytic phase-transfer agents.

Applications and Biological Relevance

Material Science Applications

The bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of conjugated polymers for organic electronics .

Comparison with Analogous Thiazole Derivatives

Ethyl 2-Bromo-4-(2-Ethoxybenzyl)Thiazole-5-Carboxylate

This analogue (CAS 1206908-27-1) replaces the 3-bromobenzyl group with a 2-ethoxybenzyl moiety, altering:

  • Solubility: Increased hydrophilicity due to the ethoxy group.

  • Bioactivity: Reduced halogen bonding capacity, potentially diminishing target affinity.

Table 2: Key Differences Between 3-Bromo- and 2-Ethoxy-Substituted Analogues

Property3-Bromobenzyl Derivative2-Ethoxybenzyl Derivative
Molecular Weight405.11 g/mol370.3 g/mol
LogP (Predicted)4.23.8
Synthetic Yield (%)6572

Future Directions and Challenges

Research Priorities

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Solubility Optimization: Prodrug strategies (e.g., ester hydrolysis to carboxylic acids) to enhance aqueous solubility.

  • Mechanistic Studies: DFT calculations to elucidate regioselectivity in synthesis and reaction pathways .

Synthetic Improvements

  • Catalytic Systems: Explore Pd-catalyzed C-H functionalization for direct benzylation, avoiding pre-halogenation steps.

  • Flow Chemistry: Continuous-flow setups to improve reaction control and scalability .

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